Differential Reactivity and Molecular Weight in Halogenated Pyridine Series
The unique combination of bromine at C2 and chlorine at C6, alongside an N-methyl group, creates a distinct reactivity profile and molecular weight (221.48 g/mol) that is not replicated by simpler analogs. This allows for sequential, chemoselective cross-coupling reactions, where the more reactive C2-bromine can be targeted first in Suzuki-Miyaura couplings, leaving the C6-chlorine for a subsequent SNAr reaction [1]. The N-methyl group also prevents unwanted side reactions associated with a primary amine.
| Evidence Dimension | Molecular Weight and Halogen Substitution Pattern |
|---|---|
| Target Compound Data | Molecular Weight: 221.48 g/mol; Halogens: C2-Br, C6-Cl; Substitution: N-methyl |
| Comparator Or Baseline | 2-Bromo-N-methylpyridin-4-amine (MW 187.04 g/mol; C2-Br only) [1] vs. 2,6-Dichloro-N-methylpyridin-4-amine (MW 177.03 g/mol; C2-Cl, C6-Cl) [2] |
| Quantified Difference | Target MW is 34.44 g/mol greater than the monobromo analog and 44.45 g/mol greater than the dichloro analog. Possesses a mixed halogen pattern enabling orthogonal reactivity . |
| Conditions | In silico property comparison based on standard molecular formulas. |
Why This Matters
The higher molecular weight and mixed halogen pattern are critical for fine-tuning lipophilicity and enabling sequential, orthogonal functionalization strategies in complex molecule synthesis, which is impossible with mono- or symmetrical dihalogenated analogs.
- [1] PubChem. 2-Bromo-N-methylpyridin-4-amine. Compound Summary. Accessed 2025. View Source
- [2] PubChem. 2,6-Dichloro-N-methylpyridin-4-amine. Compound Summary. Accessed 2025. View Source
